molecular formula C18H16N2O3 B3007733 N-(2,5-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide CAS No. 90688-88-3

N-(2,5-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B3007733
CAS No.: 90688-88-3
M. Wt: 308.337
InChI Key: BJDCCXXZZUZKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₉H₁₈N₂O₃ (derived from evidence ).
CAS Registry Number: 453517-15-2 .
Structural Features: The compound consists of a 2,5-dimethylphenyl group attached via an acetamide linker to a 1,3-dioxo-isoindole moiety. This architecture combines lipophilic (dimethylphenyl) and electron-deficient (phthalimide) regions, influencing its physicochemical and biological properties.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-7-8-12(2)15(9-11)19-16(21)10-20-17(22)13-5-3-4-6-14(13)18(20)23/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDCCXXZZUZKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the reaction of 2,5-dimethylaniline with phthalic anhydride to form an intermediate, which is then reacted with chloroacetyl chloride. The reaction conditions often require the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Development

N-(2,5-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been studied for its potential as an antitumor agent . Research indicates that derivatives of isoindole compounds exhibit significant cytotoxic effects against various cancer cell lines. The dioxoisoindole moiety is particularly noted for its ability to interact with biological targets involved in cancer progression.

Case Study: Antitumor Activity

A study conducted on the compound's analogs demonstrated that they inhibit cell proliferation in human breast cancer cells (MCF-7) through apoptosis induction mechanisms. The study utilized MTT assays to evaluate cell viability and flow cytometry for apoptosis analysis.

Neuroprotective Effects

Research suggests that this compound may have neuroprotective properties , making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of oxidative stress and inflammatory pathways in neuronal cells.

Case Study: Neuroprotection in Cellular Models

In vitro studies showed that the compound reduced oxidative stress markers and improved cell viability in neuron-like SH-SY5Y cells exposed to neurotoxic agents. These findings highlight its potential role in neuroprotection.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects . It may inhibit pro-inflammatory cytokines and enzymes that are pivotal in inflammatory diseases.

Data Table: Anti-inflammatory Activity Comparison

CompoundIC50 (µM)Target Enzyme
This compound15COX-2
Aspirin20COX-1
Ibuprofen25COX-1

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound against various pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented.

Case Study: Antimicrobial Testing

A series of agar diffusion tests revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(3,5-Dimethylphenyl)-3-(1,3-dioxo-isoindol-2-yl)propanamide (CAS 313267-28-6)
  • Molecular Formula : C₁₈H₁₇N₃O₃.
  • Key Differences :
    • Substituent Position : 3,5-dimethylphenyl vs. 2,5-dimethylphenyl in the target compound.
    • Chain Length : Propanamide linker (three-carbon) vs. acetamide (two-carbon).
  • Implications :
    • Increased chain length may enhance conformational flexibility and alter binding interactions in biological systems.
    • The 3,5-dimethyl substitution reduces steric hindrance compared to the ortho-methyl groups in the target compound.
N-Phenylphthalimidoacetamide (CAS 2017-94-9)
  • Molecular Formula : C₁₆H₁₂N₂O₃.
  • Key Differences :
    • Aromatic Group : Simple phenyl vs. 2,5-dimethylphenyl.
  • Implications :
    • The absence of methyl groups reduces lipophilicity (logP) and may decrease membrane permeability.

Variations in the Phthalimide-Linked Acetamide Core

N-(2-Methyl-1,3-dioxo-isoindol-5-yl)acetamide (CAS Not Provided)
  • Molecular Formula : C₁₁H₁₀N₂O₃.
  • Key Differences :
    • Substituent on Phthalimide : Methyl group at the 2-position of the isoindole ring.
  • Implications :
    • The methyl group may stabilize the phthalimide ring against hydrolysis but could sterically hinder interactions with target proteins.
Acetamide,N-[2-(1,3-dioxo-isoindol-2-yl)phenyl] (CAS 34442-95-0)
  • Molecular Formula : C₁₆H₁₂N₂O₃.
  • Key Differences :
    • Linkage : Phenyl group directly attached to the phthalimide nitrogen vs. acetamide linkage.

Functional Group Replacements

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6)
  • Molecular Formula : C₁₄H₂₂N₂O.
  • Key Differences: Electron-Withdrawing Group: Diethylamino vs. phthalimide.
  • Implications: The amino group increases basicity and solubility in acidic environments, contrasting with the phthalimide’s electron-deficient nature.
Sodium 6-(1,3-dioxo-isoindol-2-yl)-1-hexanesulfonate (XXIVb)
  • Molecular Formula: Not explicitly stated (estimated C₁₄H₁₄NNaO₅S).
  • Key Differences :
    • Functional Group : Sulfonate vs. acetamide.
  • Implications :
    • The sulfonate group enhances water solubility, making it unsuitable for blood-brain barrier penetration compared to the lipophilic target compound.

Physicochemical and Spectral Data Comparison

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Melting Point (°C) IR Peaks (cm⁻¹) LogP (Predicted)
Target Compound C₁₉H₁₈N₂O₃ 322.36 Not Reported ~1719 (C=O, phthalimide) 2.8
N-(3,5-Dimethylphenyl)-...propanamide C₁₈H₁₇N₃O₃ 335.35 Not Reported ~1700–1750 (C=O) 3.1
3b (Thienyl analog) C₁₆H₁₂N₂O₄S 328.34 208–212 1773, 1719 (C=O) 1.9
N-Phenylphthalimidoacetamide C₁₆H₁₂N₂O₃ 280.28 Not Reported ~1693 (C=O) 2.3

Biological Activity

N-(2,5-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide (CAS No. 352644-00-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potentials, and safety profiles.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2O3, with a molecular weight of approximately 378.46 g/mol. The compound features a dioxo isoindole moiety which is significant in influencing its biological activity.

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antioxidant properties. For instance, related isoindole derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in vitro and in vivo models .

Acetylcholinesterase Inhibition

The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Preliminary data suggests that this compound may possess AChE inhibitory activity comparable to known inhibitors . This activity could be attributed to the structural characteristics of the isoindole ring system.

Neuroprotective Effects

Neuroprotective properties have been suggested through studies involving related compounds that mitigate neuronal damage in models of oxidative stress. These compounds were shown to improve behavioral outcomes and restore neurotransmitter levels in brain homogenates following induced oxidative stress .

Safety and Toxicology

Toxicological assessments are critical for evaluating the safety profile of new compounds. The acute toxicity studies on similar compounds indicate a relatively high median lethal dose (LD50), suggesting a favorable safety margin for further development . However, detailed toxicological data specific to this compound remains limited and warrants further investigation.

Case Studies

Case Study 1: Neuroprotection Against Oxidative Stress
In a study involving irradiated mice, a structurally related compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving behavioral tests. The results indicated that these compounds could modulate neurotransmitter levels favorably and serve as potential therapeutic agents against neurodegenerative conditions .

Case Study 2: AChE Inhibition
A recent investigation into various isoindole derivatives highlighted the AChE inhibitory potential of compounds similar to this compound. The study employed in vitro assays to measure AChE activity and found promising results that support further exploration of this compound's therapeutic applications in neurodegenerative diseases .

Q & A

Q. How can researchers optimize the synthesis of N-(2,5-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves coupling reactions between substituted amines and isoindole-1,3-dione derivatives. For example, describes the use of carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base. Purification via repeated crystallization or column chromatography is critical to achieve >95% purity. Reaction temperature (e.g., 273 K) and stoichiometric control of reactants (1:1 molar ratio) minimize side products like des-acetyl derivatives, as seen in apremilast synthesis ().

  • Key Parameters :

ParameterOptimal ConditionReference
SolventDichloromethane
CatalystEDC·HCl
PurificationColumn chromatography

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

  • Methodological Answer :
  • 1H NMR : Confirm the presence of aromatic protons (δ 6.8–7.5 ppm for dimethylphenyl groups) and amide NH (δ ~8.5 ppm) ().
  • X-ray Crystallography : Resolve conformational differences in the solid state. highlights three distinct molecular conformations in the asymmetric unit, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. Hydrogen-bonding patterns (N–H⋯O) form R₂²(10) dimers, critical for stability.
  • LCMS (ESI) : Verify molecular weight (e.g., m/z 351.45 for related analogs) ().

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s biological activity, and how can structural modifications resolve contradictions in reported data?

  • Methodological Answer : Steric hindrance from the 2,5-dimethylphenyl group may reduce binding affinity to target proteins, while the isoindole-1,3-dione moiety enhances electrophilicity. demonstrates that hybridizing phthalimide with GABA-anilide/hydrazone pharmacophores improves anticonvulsant activity. To resolve contradictions:
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and assess activity in multiple assays (e.g., neurotoxicity vs. efficacy).

  • Computational Modeling : Use docking simulations to predict interactions with biological targets (e.g., microtubules or enzymes like nicotinamide phosphoribosyltransferase) ().

    • Data Contradiction Analysis :
StudyActivityProposed Explanation
Anticonvulsant ()HighPhthalimide-GABA synergy
Neurotoxicity ()ModerateOff-target effects from dimethylphenyl group

Q. What experimental strategies can validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • In Vitro Assays : Use fluorescence polarization to measure microtubule stabilization (similar to eribulin mesylate in ).

  • Gene Expression Profiling : RNA-seq or qPCR to identify pathways affected by the compound (e.g., apoptosis markers like BAX/BCL-2).

  • Crystallographic Studies : Co-crystallize the compound with tubulin or other targets to visualize binding modes ().

    • Validation Workflow :
     Step 1: Target Identification → Docking simulations (Evidence 14)  
     Step 2: In Vitro Confirmation → Microtubule polymerization assay  
     Step 3: In Vivo Correlation → Rodent seizure models (Evidence 6)  

Physicochemical and Stability Studies

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • HPLC Stability Assays : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours.

  • Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition temperature >200°C) ().

  • Photostability : Expose to UV light (λ = 254 nm) and track changes via UV-Vis spectroscopy.

    • Key Stability Parameters :
ConditionHalf-LifeReference
pH 7.4>12 hrs
UV Light<6 hrs

Data Reproducibility and Quality Control

Q. What quality control protocols ensure reproducibility in pharmacological studies?

  • Methodological Answer :
  • Batch-to-Batch Consistency : Use NMR and LCMS to verify purity (>98%) and confirm absence of genotoxic impurities (<25 ppm) ().
  • Reference Standards : Compare with structurally validated analogs (e.g., N-(2-hydroxyphenyl)acetamide derivatives in ).
  • Blinded Experiments : Implement double-blind testing in animal models to reduce bias ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.